molecular formula C21H23ClN4O B1229598 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone CAS No. 38150-34-4

5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone

Cat. No.: B1229598
CAS No.: 38150-34-4
M. Wt: 382.9 g/mol
InChI Key: HFPUSXXJLGWGGC-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzophenone moiety, and a diethylamino group

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new therapeutic agents with antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as drugs. The presence of the triazole ring and benzophenone

Safety and Hazards

Safety data sheets for similar compounds, such as 5-Chloro-2-(methylamino)benzophenone, indicate that they may cause eye and skin irritation. They may also cause respiratory and digestive tract irritation .

Future Directions

There is limited information available on the future directions for research or applications of 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the diethylamino group.

    Formation of the Benzophenone Moiety: The benzophenone structure is typically introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzophenone moiety, converting it to a secondary alcohol.

    Substitution: The chloro group on the benzene ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Properties

IUPAC Name

[5-chloro-2-[3-(diethylaminomethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-4-25(5-2)14-20-24-23-15(3)26(20)19-12-11-17(22)13-18(19)21(27)16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPUSXXJLGWGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191546
Record name 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38150-34-4
Record name 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038150344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
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5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone

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